![molecular formula C21H29ClN2O2S B2649669 N-allyl-N'-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}thiourea CAS No. 1005261-37-9](/img/structure/B2649669.png)

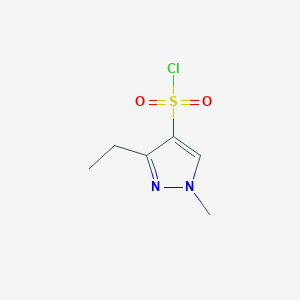

N-allyl-N'-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-allyl-N’-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}thiourea is a chemical compound . It is not intended for human or veterinary use and is for research use only.

Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density of N-allyl-N’-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}thiourea are mentioned in the sources , but the specific values are not provided.Aplicaciones Científicas De Investigación

Applications in Antimicrobial and Antifungal Activities

Thiourea derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Studies have shown that certain thiourea compounds exhibit significant growth inhibition against fungi and yeast, such as Penicillium digitatum and Saccharomyces cerevisiae. The antifungal activities of these compounds suggest their potential as leads for the development of new antimicrobial agents (del Campo et al., 2004).

Application in Polymer Synthesis

Research has also explored the use of allyl terminated renewable non-isocyanate polyurethanes (NIPUs) and polyureas (NIPUreas), synthesized through a transurethanization approach. These compounds show promise in creating materials with varied thermal properties and potentially in applications requiring specific thermal stabilities (Martin et al., 2016).

Applications in Organocatalysis

Thiourea derivatives have been identified as effective organocatalysts for the ring-opening polymerization (ROP) of cyclic esters. The activity of these compounds in catalyzing polymerization reactions highlights their utility in the synthesis of polymers, offering a route to produce materials with specific properties for various applications (Lohmeijer et al., 2006).

Applications in Synthesis of Heterocyclic Compounds

Thiourea derivatives have been utilized in the synthesis of heterocyclic compounds, indicating their role in the development of pharmaceuticals and bioactive molecules. Their reactivity and ability to participate in various chemical transformations make them valuable tools in organic synthesis and drug discovery (Tayade et al., 2012).

Propiedades

IUPAC Name |

1-[[2-chloro-6-[(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl)oxy]phenyl]methyl]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29ClN2O2S/c1-5-11-23-19(27)24-13-15-16(22)7-6-8-17(15)25-18-12-21(14(2)3)10-9-20(18,4)26-21/h5-8,14,18H,1,9-13H2,2-4H3,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRVJAYDQBPAOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CCC(O1)(C(C2)OC3=C(C(=CC=C3)Cl)CNC(=S)NCC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2649587.png)

![Tert-butyl (1R,3S)-3-[[4-(prop-2-enoylamino)benzoyl]amino]cyclohexane-1-carboxylate](/img/structure/B2649588.png)

![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2649592.png)

![(3R,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2649595.png)

![3-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzimidazole-4-carboxylic acid](/img/structure/B2649596.png)

![N-(3-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2649599.png)

![4-Phenyl-1-oxaspiro[2.3]hexane](/img/structure/B2649601.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide](/img/structure/B2649602.png)

amine](/img/structure/B2649609.png)